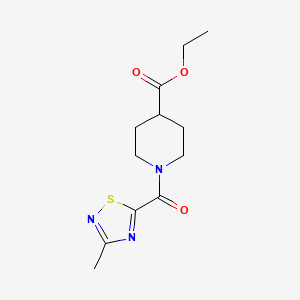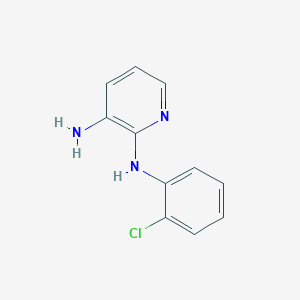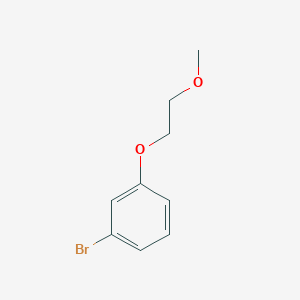
1-Bromo-3-(2-methoxyethoxy)benzene
Übersicht
Beschreibung
1-Bromo-3-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.09 . and 98% by different sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
1-Bromo-3-(2-methoxyethoxy)benzene has been used in the synthesis of biologically active compounds. For instance, Akbaba et al. (2010) employed it in the total synthesis of a natural product, showcasing its utility in creating complex molecules with potential biological activity (Akbaba et al., 2010).
Development of Fragrance Compounds
The compound has found applications in the fragrance industry. Scrivanti et al. (2008) used it in the arylation of β-methallyl alcohol, leading to the production of floral fragrances (Scrivanti et al., 2008).
Creation of Polymer and Composite Materials
It plays a role in the development of advanced materials, such as polymers and composites. Kubo et al. (2005) incorporated a derivative of this compound into silica to create composite materials with unique properties (Kubo et al., 2005).
Antioxidant Activity Research
Research on antioxidant activities of marine organisms has utilized derivatives of this compound. Li et al. (2011) isolated bromophenols, structurally related to this compound, from marine algae and assessed their antioxidant activity (Li et al., 2011).
Organic Synthesis and Chemical Transformations
This compound is pivotal in organic synthesis, aiding in the construction of complex molecular structures. Kobayashi and Kuroda (2014) demonstrated its application in synthesizing isobenzofuran-1(3H)-ones, crucial intermediates in organic chemistry (Kobayashi & Kuroda, 2014).
Electrochemical Applications
The electrochemical properties of this compound have been explored for various applications. Kulangiappar et al. (2014) used it in an electrochemical bromination process, indicative of its potential in electrochemistry (Kulangiappar et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known that brominated compounds like this one can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield a substituted benzene ring .
Pharmacokinetics
Its molecular weight (23109 g/mol ) suggests that it could be absorbed and distributed in the body. Its stability at room temperature also indicates that it could potentially be metabolized and excreted, but further studies are needed to confirm this.
Result of Action
As a brominated compound, it may induce changes in the structure of target molecules through electrophilic aromatic substitution , but the specific effects would depend on the targets and the biochemical context.
Eigenschaften
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFZUWSBHTKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
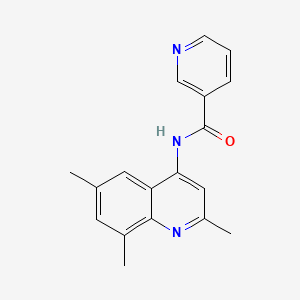
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)
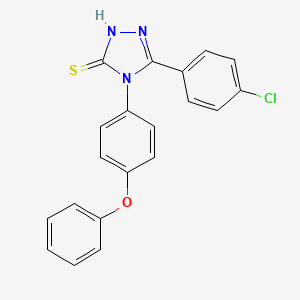

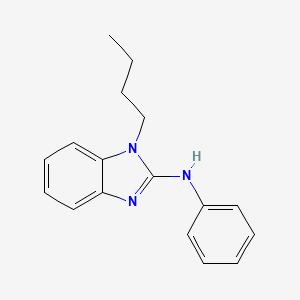
![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
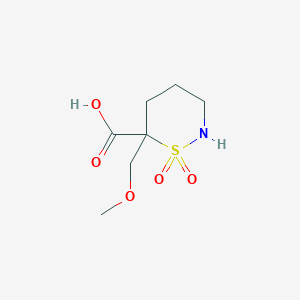
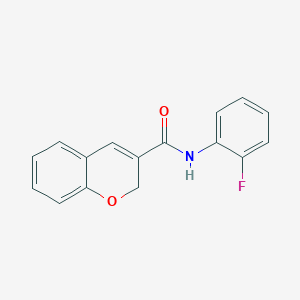
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)
